![molecular formula C21H20ClN5O3S B14975288 N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B14975288.png)
N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide is a complex organic compound that features a variety of functional groups, including a chloro-substituted aromatic ring, an acetamido group, and a triazinyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide typically involves multi-step organic reactions. The process may start with the preparation of the 3-chloro-2-methylphenylamine, followed by the introduction of the acetamidophenyl group and the formation of the triazinyl sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistency and efficiency. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation, including factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different substituent on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound could be studied for its potential biological activity. Its structural features might interact with specific biological targets, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological molecules might make it useful in the treatment of certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications. Its unique properties might make it suitable for use in coatings, adhesives, or other industrial products.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide would depend on its specific interactions with molecular targets. It might bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazinyl sulfanyl derivatives or chloro-substituted aromatic amides. These compounds would share some structural features but might differ in their specific functional groups or overall molecular architecture.
Uniqueness
The uniqueness of N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide lies in its combination of functional groups and structural complexity
Properties
Molecular Formula |
C21H20ClN5O3S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C21H20ClN5O3S/c1-11-15(22)8-6-10-16(11)24-19(29)12(2)31-21-25-20(30)18(26-27-21)14-7-4-5-9-17(14)23-13(3)28/h4-10,12H,1-3H3,(H,23,28)(H,24,29)(H,25,27,30) |
InChI Key |
WYTKFRCWJWBTCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.